molecular formula C9H8N2O2 B2833148 1-(Pyridin-3-yl)pyrrolidine-2,5-dione CAS No. 82993-35-9

1-(Pyridin-3-yl)pyrrolidine-2,5-dione

Cat. No. B2833148
CAS RN: 82993-35-9
M. Wt: 176.175
InChI Key: RYONIULDAJSXIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “1-(Pyridin-3-yl)pyrrolidine-2,5-dione” involves the use of different cyclic or acyclic precursors . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

In the molecular structure of “1-(Pyridin-3-yl)pyrrolidine-2,5-dione”, the dihedral angle between the pyridine and the pyrrolidine rings is 64.58° . In the crystal structure, weak C—H π-electron ring interactions stabilize the packing .


Chemical Reactions Analysis

Pyrrolidine-2,5-diones derivatives, such as “1-(Pyridin-3-yl)pyrrolidine-2,5-dione”, are an important class of heterocyclic compounds with essential applications in organic synthesis and medicinal chemistry .


Physical And Chemical Properties Analysis

The five-membered pyrrolidine ring in “1-(Pyridin-3-yl)pyrrolidine-2,5-dione” is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

  • Antioxidant Activity : The Mannich base 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione (SFAP), related to 1-(Pyridin-3-yl)pyrrolidine-2,5-dione, has been identified for its effective performance in antioxidant activity. A comprehensive analysis of its vibrational spectra, NMR spectral analysis, and molecular orbital approach reveals insights into its intra-molecular charge transfer and potential reactive sites (Boobalan et al., 2014).

  • Anticonvulsant Properties : Research on new N-Mannich bases derived from pyrrolidine-2,5-dione, including its 3-methyl-, 3-isopropyl, and 3-benzhydryl analogs, has indicated potential anticonvulsant properties. These compounds were evaluated using various acute models of seizures in mice, and some showed promising results, comparable to established antiepileptic drugs (Rybka et al., 2017).

  • Corrosion Inhibition : Derivatives of 1H-pyrrole-2,5-dione, such as 1-phenyl-1H-pyrrole-2,5-dione and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione, have been investigated for their inhibitory action against the corrosion of carbon steel in hydrochloric acid medium. These derivatives have shown good inhibition efficiency, providing insight into their potential application in corrosion science (Zarrouk et al., 2015).

  • Organic Synthesis and Drug Development : Pyrrolidine-2,5-dione and maleimide are important scaffolds in organic substances. A study on the conversion of 3,4-Dihydroxypyrrolidine-2,5-Dione to Maleimide through Tosylation explored thermodynamic and kinetic factors, contributing valuable knowledge to organic synthesis and drug development (Yan et al., 2018).

  • Photophysical and Electrochemical Properties : The linear photophysical, stimulated emission, and ultrafast spectroscopy of new diketopyrrolopyrrole derivatives, which are related to pyrrolidine-2,5-dione, have been studied. This research contributes to understanding the optical and electrochemical properties of these compounds, which is crucial for applications in materials science (Zadeh et al., 2015).

  • Antimicrobial Activity : Studies on the antimicrobial activities of various pyrrolidine-2,5-dione derivatives have shown promising results. For instance, compounds exhibiting selectivity towards Cu2+ ions have potential applications in developing chemosensors for transition metal ions (Gosavi-Mirkute et al., 2017).

Future Directions

The pyrrolidine ring in “1-(Pyridin-3-yl)pyrrolidine-2,5-dione” is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-pyridin-3-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-8-3-4-9(13)11(8)7-2-1-5-10-6-7/h1-2,5-6H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYONIULDAJSXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-3-yl)pyrrolidine-2,5-dione

Citations

For This Compound
2
Citations
S Malik, P Ahuja, K Sahu, SA Khan - European Journal of Medicinal …, 2014 - Elsevier
A series of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2, 5-dione (7a–7d, 8a–8d, 9a–9c) have been prepared and evaluated for their anticonvulsant activities. Preliminary …
Number of citations: 39 www.sciencedirect.com
N Molleti, C Bjornberg, JY Kang - Organic & Biomolecular Chemistry, 2016 - pubs.rsc.org
N-Heterocyclic phosphine (NHP)-thiourea as a novel phosphonylation reagent has been successfully applied for the phospha-Michael reaction of maleimides under catalyst and …
Number of citations: 21 pubs.rsc.org

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